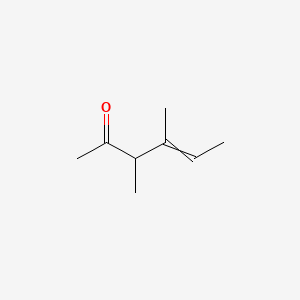
4-Hexen-2-one, 3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-2-one, 3,4-dimethyl- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is also known by other names such as 3,4-Dimethyl-3-hexen-2-one and 3,4-dimethylhex-3-en-2-one . This compound is characterized by its unique structure, which includes a hexenone backbone with two methyl groups attached at the 3rd and 4th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3,4-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the enone structure .
Industrial Production Methods
In industrial settings, the production of 4-Hexen-2-one, 3,4-dimethyl- may involve catalytic processes that ensure high yield and purity. These processes often utilize metal catalysts and controlled reaction environments to optimize the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexen-2-one, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hexen-2-one, 3,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hexen-2-one, 3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including changes in metabolic processes and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Hexen-2-one, 3,4-dimethyl- is unique due to its specific methyl group positioning and enone structure , which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
53252-21-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3,4-dimethylhex-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5,7H,1-4H3 |
InChI-Schlüssel |
JREXONVOTZQSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
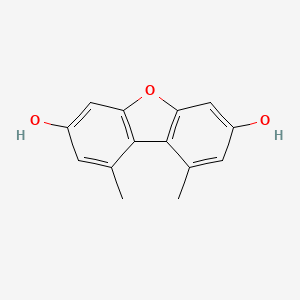
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
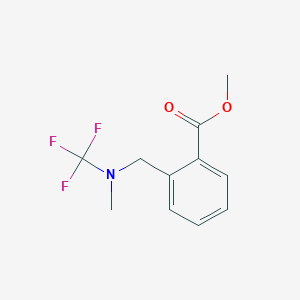

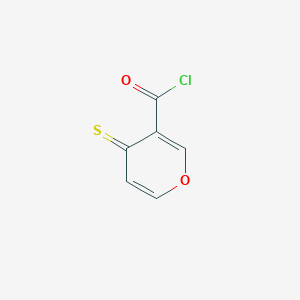

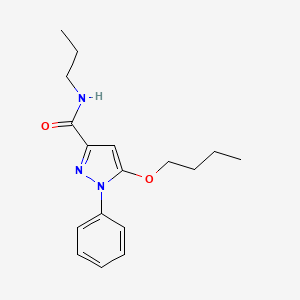
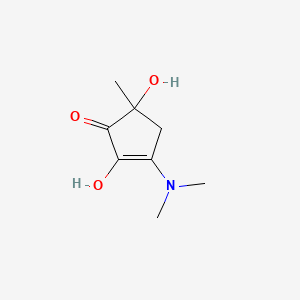
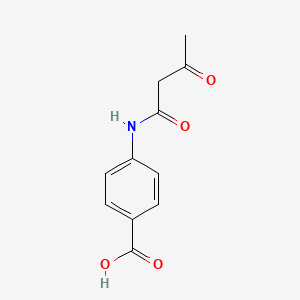

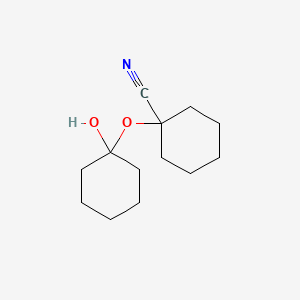
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
